
EPITAXOL C, 7-(P)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EPITAXOL C, 7-(P) is a derivative of paclitaxel, a naturally occurring tricyclic diterpenoid compound found in the bark of the Pacific yew tree, Taxus brevifolia. This compound is known for its higher stability and cytotoxicity compared to paclitaxel. It has been extensively studied for its potential anticancer properties, particularly in head and neck squamous cell carcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of EPITAXOL C, 7-(P) involves several steps, starting from paclitaxel. The process typically includes selective oxidation and reduction reactions to modify the chemical structure of paclitaxel, resulting in the formation of EPITAXOL C, 7-(P). The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired transformation.
Industrial Production Methods: Industrial production of EPITAXOL C, 7-(P) can be achieved through large-scale chemical synthesis. This involves optimizing the reaction conditions to ensure high yield and purity of the final product. Techniques such as liquid-phase epitaxy (LPE), metal organic chemical vapor deposition (MOCVD), and molecular beam epitaxy (MBE) are commonly used in the production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions: EPITAXOL C, 7-(P) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of EPITAXOL C, 7-(P) can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
EPITAXOL C, 7-(P) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying chemical reactions and mechanisms.
Biology: Investigated for its effects on cellular processes, such as apoptosis and autophagy.
Industry: Utilized in the production of high-quality materials through epitaxial growth techniques.
Mechanism of Action
EPITAXOL C, 7-(P) exerts its effects by inducing apoptosis and autophagy in cancer cells. It achieves this by inhibiting the ERK1/2 signaling pathway, leading to the activation of caspases and the regulation of proteins involved in cell death. The compound also affects mitochondrial membrane potential and chromatin condensation, further promoting cell death .
Comparison with Similar Compounds
EPITAXOL C, 7-(P) is similar to other derivatives of paclitaxel, such as 7-epi-Taxol. it is unique in its higher stability and cytotoxicity. Other similar compounds include:
Paclitaxel: The parent compound, known for its anticancer properties and ability to stabilize microtubules.
EPITAXOL C, 7-(P) stands out due to its enhanced stability and potency, making it a promising candidate for further research and development in cancer therapy.
Properties
CAS No. |
156130-25-5 |
|---|---|
Molecular Formula |
C46H51NO14 |
Molecular Weight |
847.94 |
Synonyms |
EPITAXOL C, 7-(P) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


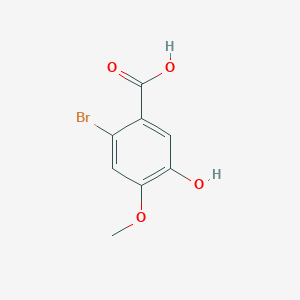
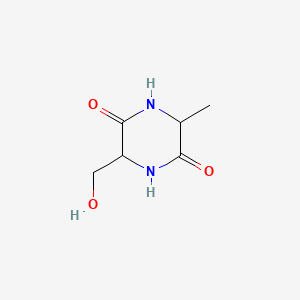
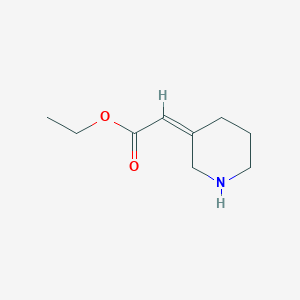
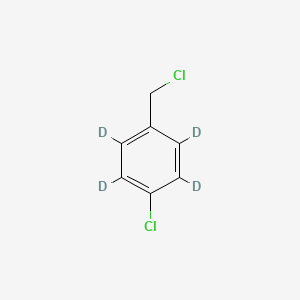
![6-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148755.png)
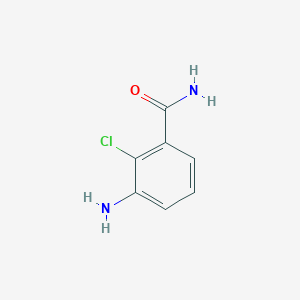
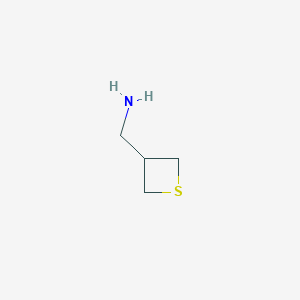
![5-(7-(6-Chloropyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyriMidin-6-yl)-3-Methylisoxazole](/img/structure/B1148763.png)
